molecular formula C8H6Cl4 B1583721 1,2-Bis(dichloromethyl)benzene CAS No. 25641-99-0

1,2-Bis(dichloromethyl)benzene

Cat. No. B1583721
CAS RN: 25641-99-0
M. Wt: 243.9 g/mol
InChI Key: UFJYKWQUTDGGPV-UHFFFAOYSA-N
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Description

1,2-Bis(dichloromethyl)benzene, also known as 1,2-dichloro-4-methylbenzene, is an aromatic compound with the formula C6H4Cl2. It is a colorless liquid that is used as an industrial solvent and as a starting material for organic synthesis. 1,2-Bis(dichloromethyl)benzene is a versatile compound with a wide range of applications in the chemical industry. It has been used in the synthesis of heterocyclic compounds, dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

Synthesis of Derivatives

1,2-Bis(dichloromethyl)benzene is used in the synthesis of various chemical derivatives:

  • It serves as a starting material for 1,2-bis(trimethylsilyl)benzenes, which are key in synthesizing benzyne precursors and luminescent π-conjugated materials (Lorbach et al., 2010).
  • The compound plays a role in synthesizing derivatives like 1,4-bis(difluoromethyl)benzene, with improved synthesis methods being explored (Pan et al., 2017).

Catalysis and Organic Chemistry

1,2-Bis(dichloromethyl)benzene is integral to catalytic and organic chemistry processes:

  • In the development of catalysts for transfer hydrogenation in glycerol, complexes involving 1,2-bis(dichloromethyl)benzene derivatives have been studied (Prakash et al., 2014).
  • It aids in the creation of palladium complexes for selective metal extraction and separation, particularly in recycling processes (Traeger et al., 2012).

Material Science and Polymer Chemistry

1,2-Bis(dichloromethyl)benzene is also utilized in material science and polymer chemistry:

  • It's involved in the synthesis of isocyanates, which are crucial in the production of optical polymer composite materials, construction, and automotive industries (Jianxun et al., 2018).
  • The compound is used in the synthesis of antireversion agents for sulfur cured diene elastomers, improving the performance of materials like rubber (Datta & Talma, 2001).

Environmental Applications

Environmental applications of 1,2-bis(dichloromethyl)benzene include:

  • Its derivatives are used in photocatalytic activities for the degradation of pollutants in aqueous solutions, highlighting its potential in environmental cleanup and waste treatment processes (Hao et al., 2017).

properties

IUPAC Name

1,2-bis(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJYKWQUTDGGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067117
Record name 1,2-Bis(dichloromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dichloromethyl)benzene

CAS RN

25641-99-0
Record name 1,2-Bis(dichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25641-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-bis(dichloromethyl)-
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Record name Benzene, 1,2-bis(dichloromethyl)-
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Record name 1,2-Bis(dichloromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(dichloromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Camalli, F Caruso, S Chaloupka… - Helvetica chimica …, 1990 - Wiley Online Library
The preparation of complexes [MX 2 (1)] (M = Ni, Pd, and Pi; X ‐ Cl, Br, and I; 1 = 1,2‐bis[(diphenylphosphino)methyl]benzene). [Pt(OSO 2 CH 3 )Et(1)], [Pt(alkene)(1)] (alkene ‐ C 2 H 2 , …
Number of citations: 54 onlinelibrary.wiley.com
SE Biali, AB Buda - The Journal of Organic Chemistry, 1988 - ACS Publications
Chloropentakis (dichloromethyl) benzene (2) was synthesized by photochlorination of chloropentamethylbenzene. The barrier for internal rotation of the side chains was measured by …
Number of citations: 3 pubs.acs.org
J Charalambous - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter focuses on side-chain halogenated alkylbenzenes. Several ring substituted 1,4-bis (chloromethyl)benzenes are obtained by direct dichloromethylation …
Number of citations: 4 www.sciencedirect.com

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